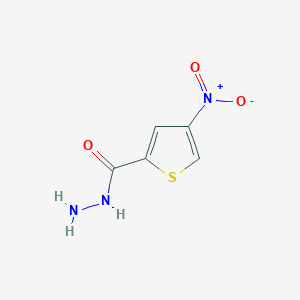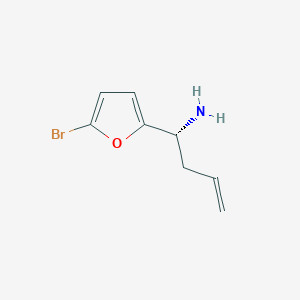![molecular formula C16H11NO4 B15222795 (S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one](/img/structure/B15222795.png)
(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one is a complex organic compound characterized by a spirocyclic structure This compound is notable for its unique arrangement of a benzofuran and an indolinone moiety connected through a spiro linkage The presence of the dioxolo group adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran core can be synthesized from sesamol and 1,2,4,5-tetrachlorobenzene through a series of reactions including lithiation and cyclization.
Introduction of the Indolinone Moiety: The indolinone part can be introduced via a palladium-catalyzed amination reaction using appropriate amines and brominated intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
[1,3]-Dioxolo[4,5-f]benzodioxole: A related compound with similar structural features but lacking the indolinone moiety.
Benzo[d][1,3]dioxole-type Aporphine Alkaloids: Compounds with a similar dioxole structure but different overall architecture.
Uniqueness
(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of the benzofuran and indolinone moieties through a spiro linkage is not commonly found in other compounds, making it a valuable scaffold for various applications .
Properties
Molecular Formula |
C16H11NO4 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(3S)-spiro[1H-indole-3,7'-6H-furo[2,3-f][1,3]benzodioxole]-2-one |
InChI |
InChI=1S/C16H11NO4/c18-15-16(9-3-1-2-4-11(9)17-15)7-19-12-6-14-13(5-10(12)16)20-8-21-14/h1-6H,7-8H2,(H,17,18)/t16-/m0/s1 |
InChI Key |
KICNGTSGLUFGHH-INIZCTEOSA-N |
Isomeric SMILES |
C1[C@]2(C3=CC=CC=C3NC2=O)C4=CC5=C(C=C4O1)OCO5 |
Canonical SMILES |
C1C2(C3=CC=CC=C3NC2=O)C4=CC5=C(C=C4O1)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)


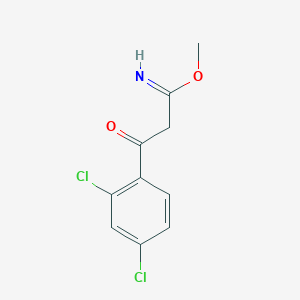
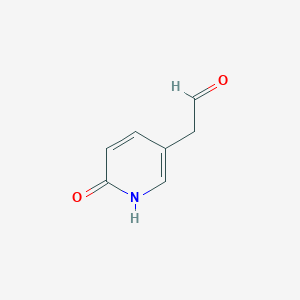




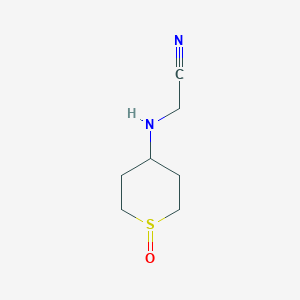
![Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15222793.png)
